(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the azepan-1-yl group and the oxoethyl moiety. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the azepan-1-yl group.
Reduction: Reduction reactions can target the oxoethyl moiety, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry
In industrial applications, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound shares some structural similarities, particularly in the presence of an ester group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of similar indole-based compounds.
Uniqueness
What sets (3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C25H25N3O2/c29-24(27-13-7-1-2-8-14-27)17-28-16-18(19-9-4-6-12-23(19)28)15-21-20-10-3-5-11-22(20)26-25(21)30/h3-6,9-12,15-16H,1-2,7-8,13-14,17H2,(H,26,30)/b21-15+ |
InChI Key |
OWYKXVVHROGULV-RCCKNPSSSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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